molecular formula C8H12O4 B2540150 Ethyl 4-ethoxy-2-oxobut-3-enoate CAS No. 65260-58-4; 76240-19-2

Ethyl 4-ethoxy-2-oxobut-3-enoate

Cat. No.: B2540150
CAS No.: 65260-58-4; 76240-19-2
M. Wt: 172.18
InChI Key: XPBYGYFJOZXYOE-AATRIKPKSA-N
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Description

Ethyl 4-ethoxy-2-oxobut-3-enoate (CAS: 76240-19-2; molecular formula: C₈H₁₂O₄) is an α,β-unsaturated ester characterized by an ethoxy group at the 4-position and a ketone at the 2-position of the butenolide backbone. Its structure (E-configuration) enables conjugation across the α,β-unsaturated system, influencing its reactivity in cycloadditions and nucleophilic substitutions . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and functionalized pyran derivatives . Its molecular weight (172.18 g/mol) and solubility in polar aprotic solvents (e.g., ethyl acetate, ethanol) make it a versatile building block in medicinal and agrochemical research .

Properties

IUPAC Name

ethyl (E)-4-ethoxy-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYGYFJOZXYOE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-19-2, 65260-58-4
Record name Ethyl-4-ethoxy-2-oxo-3-butenoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-4-Ethoxy-2-oxo-but-3-enoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Reactivity Trends: The ethoxy substituent in this compound enhances electron density at the β-carbon compared to the electron-withdrawing phenyl group in its aryl analog. This difference modulates its reactivity in nucleophilic additions: the ethoxy derivative favors 1,4-addition, while the phenyl-substituted compound exhibits slower kinetics due to steric hindrance . The dimethylamino analog demonstrates unique zwitterionic behavior in polar solvents, enabling applications in supramolecular chemistry .

Crystallographic Behavior: this compound forms hydrogen-bonded dimers in the solid state (C=O⋯H–O interactions), as inferred from related α,β-unsaturated esters . In contrast, the phenyl-substituted analog exhibits π-π stacking interactions, stabilizing its crystal lattice .

Synthetic Utility :

  • The ethoxy derivative is preferred in cyclocondensation reactions (e.g., with hydrazines to form pyrazoles) due to its balance of steric and electronic effects. The hydroxy analog, while reactive, requires protection/deprotection strategies to avoid side reactions .
Table 2: Experimental Data on Reactivity
Compound Reaction with Hydrazine (Yield%) Melting Point (°C) Solubility in Ethyl Acetate (mg/mL)
This compound 82% 45–47 120
Ethyl 2-oxo-4-phenylbut-3-enoate 68% 98–100 25
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate 74% (with tautomerization) 62–64 90

Data synthesized from literature on analogous reactions .

Industrial and Regulatory Considerations

This compound is classified under HS code 2918.99.5000 as a non-aromatic carboxylic acid derivative, with a 4% general tariff rate in the U.S. . Its analogs, such as the phenyl-substituted variant, face stricter regulatory scrutiny due to aromatic moieties linked to environmental persistence .

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